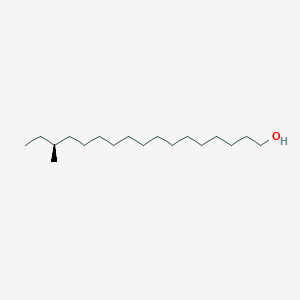
(S)-15-Methyl-1-heptadecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-15-Methyl-1-heptadecanol is a chiral alcohol with a long hydrocarbon chain and a single methyl group attached to the fifteenth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-15-Methyl-1-heptadecanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-15-Methyl-1-heptadecanol can undergo various chemical reactions, including:
Oxidation: This reaction typically converts the alcohol to a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
(S)-15-Methyl-1-heptadecanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (S)-15-Methyl-1-heptadecanol involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-Hexadecanol: A similar long-chain alcohol but without the methyl group.
2-Methyl-1-heptadecanol: Another methylated long-chain alcohol with the methyl group at a different position.
1-Octadecanol: A longer chain alcohol without any methyl substitution.
Uniqueness
(S)-15-Methyl-1-heptadecanol is unique due to its specific methyl substitution, which imparts distinct physical and chemical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications.
Properties
CAS No. |
642995-18-4 |
|---|---|
Molecular Formula |
C18H38O |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
(15S)-15-methylheptadecan-1-ol |
InChI |
InChI=1S/C18H38O/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3/t18-/m0/s1 |
InChI Key |
SLZGSAKEOUFNRQ-SFHVURJKSA-N |
Isomeric SMILES |
CC[C@H](C)CCCCCCCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


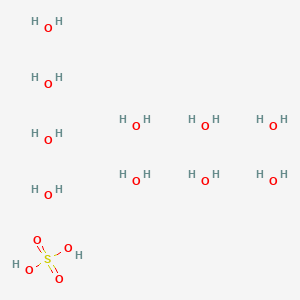
![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
![1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12584796.png)

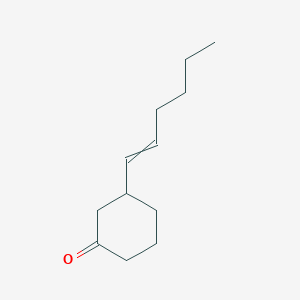
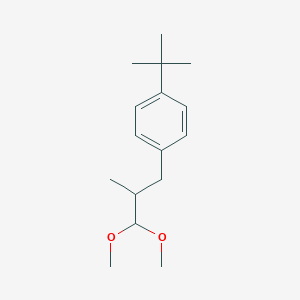
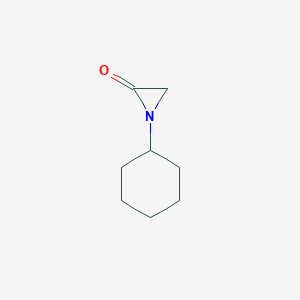
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)
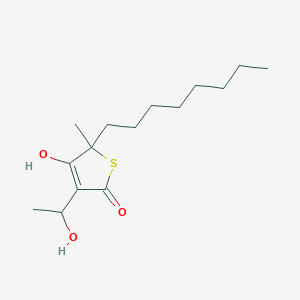
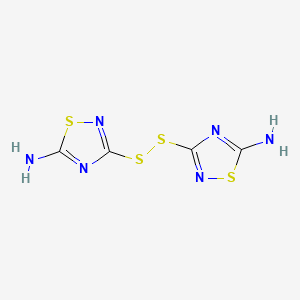
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12584852.png)
![Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate](/img/structure/B12584860.png)
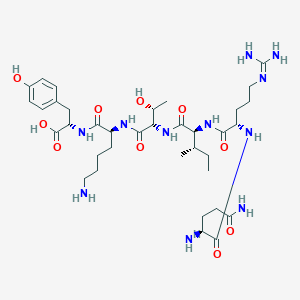
![(4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12584869.png)
